molecular formula C18H14N4O3S B11003504 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B11003504
M. Wt: 366.4 g/mol
InChI Key: OWZGDNGUZHXVEC-UHFFFAOYSA-N
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Description

2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that features a benzo[b][1,4]oxazine ring, a pyridine ring, and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[b][1,4]oxazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the thiazole ring: This can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Final coupling: The final step would involve coupling the intermediate products to form the desired compound, possibly using amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or benzo[b][1,4]oxazine rings.

    Reduction: Reduction reactions could target the oxo group in the benzo[b][1,4]oxazine ring.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide: Lacks the pyridine and thiazole rings.

    N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Lacks the benzo[b][1,4]oxazine ring.

    2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

Uniqueness

The uniqueness of 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide lies in its combination of three distinct heterocyclic rings, which could confer unique biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

2-(2-oxo-3H-1,4-benzoxazin-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H14N4O3S/c23-16(9-22-10-17(24)25-15-6-2-1-5-14(15)22)21-18-20-13(11-26-18)12-4-3-7-19-8-12/h1-8,11H,9-10H2,(H,20,21,23)

InChI Key

OWZGDNGUZHXVEC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=CC=CC=C2N1CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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